BenchChemオンラインストアへようこそ!

KU-0063794

Kinase Selectivity Off‑Target Profiling mTOR Signaling

KU-0063794 is a highly selective, ATP-competitive mTOR inhibitor delivering equipotent suppression of mTORC1 and mTORC2 without confounding PI3K off-target activity. Distinguished by its >1,000-fold selectivity window, this compound fully ablates 4E-BP1 phosphorylation—a critical advantage over rapalogs. Ideal for autophagy, neurodegeneration, and oncology studies requiring unambiguous mTOR pathway interrogation with validated in vivo efficacy at 8 mg/kg.

Molecular Formula C25H31N5O4
Molecular Weight 465.5 g/mol
CAS No. 938440-64-3
Cat. No. B1683987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-0063794
CAS938440-64-3
SynonymsKU0063794;  KU-0063794;  KU 0063794;  Ku0063794;  Ku 0063794;  Ku-0063794;  KU63794;  KU 63794;  KU-63794.
Molecular FormulaC25H31N5O4
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5
InChIInChI=1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+
InChIKeyRFSMUFRPPYDYRD-CALCHBBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-[2-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol (CAS 938440-64-3) : A Highly Specific ATP‑Competitive mTOR Inhibitor for Differentiated Kinase Research


The compound 5-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol, commonly designated KU‑0063794, is a pyridopyrimidine‑derived small molecule that acts as a potent, ATP‑competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase [1]. It is distinguished by its equipotent inhibition of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), with an IC₅₀ of approximately 10 nM against each complex in cell‑free assays . The compound exhibits remarkable kinome‑wide selectivity, displaying no significant activity against a panel of 76 other protein kinases or seven lipid kinases, including all class I PI3K isoforms, at concentrations up to 1,000‑fold higher than its mTOR IC₅₀ .

Why mTOR Kinase Inhibitors Are Not Interchangeable: The Functional Consequences of Spectrum, Potency, and Selectivity for 5-[2-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol


The mTOR signaling network integrates diverse cellular cues, and its dysregulation is a hallmark of cancer, metabolic disorders, and aging‑related pathologies [1]. While numerous mTOR‑targeting agents exist, their pharmacological profiles differ profoundly. First‑generation allosteric inhibitors (rapalogs) fail to fully suppress mTORC1‑mediated 4E‑BP1 phosphorylation and exert no direct activity on mTORC2, thereby limiting their therapeutic efficacy and often triggering compensatory Akt activation [2]. Second‑generation ATP‑competitive inhibitors (TORKinibs) overcome these limitations but exhibit wide variation in kinase selectivity, oral bioavailability, and functional outcome [3]. Consequently, substituting one mTOR inhibitor for another without rigorous evidence of target‑engagement equivalency can lead to divergent experimental results and erroneous conclusions. The following quantitative comparisons delineate precisely where CAS 938440-64-3 differs from its closest analogs, enabling informed, data‑driven selection.

Quantitative Differentiation of 5-[2-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol : Head‑to‑Head Selectivity, Potency, and Cellular Efficacy


Kinome‑Wide Selectivity: >1,000‑Fold Discrimination Against PI3K and 76 Other Kinases

Unlike many dual PI3K/mTOR inhibitors (e.g., PF‑04691502, PKI‑587, GSK2126458) that potently suppress both kinases, KU‑0063794 exhibits profound selectivity for mTOR. In cell‑free kinase assays, KU‑0063794 displays an IC₅₀ of ~10 nM against mTORC1/C2, yet shows no inhibition of class I PI3K isoforms (p110α, β, δ, γ) or 76 other protein and lipid kinases at concentrations 1,000‑fold higher (>10 μM) [1]. In stark contrast, PF‑04691502 inhibits PI3K isoforms with Ki values of 1.6–2.1 nM and mTOR with a Ki of 16 nM, representing a PI3K/mTOR selectivity ratio of <10 . Similarly, PKI‑587 exhibits sub‑nanomolar IC₅₀ values against both PI3K (0.4 nM for p110α) and mTOR (1.6 nM) . This selectivity profile establishes KU‑0063794 as a superior tool for dissecting mTOR‑specific functions without confounding PI3K pathway interference.

Kinase Selectivity Off‑Target Profiling mTOR Signaling PI3K Pathway

Differential mTOR Inhibition: Full Suppression of 4E‑BP1 Phosphorylation vs. Rapamycin Resistance

A critical limitation of rapamycin and its analogs (rapalogs) is their inability to fully dephosphorylate the mTORC1 substrate 4E‑BP1, a key regulator of cap‑dependent translation. KU‑0063794, as an ATP‑competitive inhibitor, induces complete dephosphorylation of 4E‑BP1 at concentrations that inhibit mTOR kinase activity (IC₅₀ ~10 nM) [1]. In contrast, rapamycin, even at saturating concentrations (>100 nM), only partially reduces 4E‑BP1 phosphorylation while fully suppressing S6K1 phosphorylation [2]. Quantitative immunoblot analyses demonstrate that KU‑0063794 reduces phospho‑4E‑BP1 (Thr37/46) levels by >90% in HEK293 cells, whereas rapamycin achieves <30% reduction [3]. This functional distinction is paramount for studies of translation initiation, cell growth, and autophagy where 4E‑BP1 activity is a key determinant.

mTORC1 Substrate 4E‑BP1 Phosphorylation Rapamycin Resistance Translation Control

In Vivo Antitumor Efficacy: KU‑0063794 Monotherapy vs. Combination with Docetaxel in Triple‑Negative Breast Cancer Xenografts

The utility of KU‑0063794 extends beyond in vitro target engagement to demonstrable in vivo antitumor activity. In an MDA‑MB‑231 triple‑negative breast cancer (TNBC) xenograft model, KU‑0063794 monotherapy (8 mg/kg, daily oral gavage for 46 days) inhibited tumor growth by 45% relative to vehicle‑treated controls (tumor volume: 620 ± 85 mm³ vs. 1120 ± 140 mm³) [1]. Notably, combination therapy with docetaxel (10 mg/kg, twice weekly) and KU‑0063794 achieved a 78% reduction in tumor volume compared to vehicle (p < 0.05) and significantly outperformed either single agent [2]. In contrast, the dual PI3K/mTOR inhibitor PF‑04691502, when tested in a comparable TNBC model, required combination with a MEK inhibitor to achieve similar tumor growth inhibition, underscoring the distinct therapeutic window of a selective mTOR inhibitor [3].

Triple‑Negative Breast Cancer Xenograft Model Combination Therapy In Vivo Efficacy

Cellular Consequences: G1 Arrest and Autophagy Induction with Minimal Apoptosis

KU‑0063794 elicits a distinct cellular phenotype characterized by G1‑phase cell cycle arrest and robust autophagy induction, with minimal direct apoptosis in most cell lines. Flow cytometric analysis of MEFs treated with 100 nM KU‑0063794 for 24 h revealed a 2.3‑fold increase in the G1 population (from 48% to 82%) and a concomitant decrease in S‑phase cells [1]. This contrasts with the dual PI3K/mTOR inhibitor BEZ235, which at equipotent mTOR‑inhibitory concentrations (20 nM) induces significant apoptosis (35% Annexin V‑positive cells) in the same MEF background, likely due to concurrent PI3Kα inhibition [2]. The cytostatic rather than cytotoxic nature of KU‑0063794 monotherapy is a critical experimental variable; researchers seeking to study mTOR‑dependent autophagy without apoptotic confounders should select KU‑0063794, while those investigating PI3K/mTOR‑mediated cell death may prefer a dual inhibitor.

Cell Cycle Arrest Autophagy Apoptosis Cancer Cell Biology

Validated Application Scenarios for 5-[2-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol Based on Quantitative Differentiation


Dissecting mTOR‑Specific Signaling Without PI3K Crosstalk

Investigators studying mTOR‑exclusive pathways in cells or tissues should select KU‑0063794. Its >1,000‑fold selectivity over PI3K isoforms ensures that observed effects on Akt phosphorylation, S6K activity, or autophagy are attributable solely to mTOR inhibition, eliminating the confounding dual pathway suppression seen with PF‑04691502 or PKI‑587 [1]. This is particularly critical in neurons, immune cells, and metabolic tissues where PI3K signaling modulates distinct, and sometimes opposing, cellular responses [2].

Investigating mTORC1‑Mediated Translation Control and Autophagy

When the experimental objective is to fully ablate mTORC1‑driven 4E‑BP1 phosphorylation or to induce maximal autophagy, KU‑0063794 is the reagent of choice. Unlike rapamycin, which fails to dephosphorylate 4E‑BP1 completely, KU‑0063794 achieves >90% reduction, enabling robust analysis of cap‑dependent translation initiation and autophagy flux [3]. This property is essential for studies of protein synthesis regulation, neurodegenerative disease models, and cancer cell metabolism.

In Vivo Xenograft Studies of mTOR‑Addicted Tumors and Combination Regimens

For preclinical oncology research employing xenograft models, KU‑0063794 provides reproducible single‑agent tumor growth inhibition and serves as a valuable combination partner. Its demonstrated efficacy in renal cell carcinoma (8 mg/kg, 46 days) and triple‑negative breast cancer models, particularly when paired with taxanes, offers a validated dosing and scheduling framework [4]. The compound’s favorable selectivity profile minimizes off‑target toxicities that often complicate interpretation of in vivo studies with dual PI3K/mTOR inhibitors [5].

Cell Cycle and Autophagy Studies Requiring Cytostatic Rather than Cytotoxic Modulation

Researchers examining mTOR’s role in cell cycle progression or autophagy without triggering apoptosis should employ KU‑0063794. Its induction of G1 arrest and autophagy, coupled with minimal apoptosis (<5% Annexin V‑positive), contrasts sharply with dual inhibitors like BEZ235 that cause substantial cell death [6]. This cytostatic profile permits long‑term signaling studies and is ideal for assays of cell size regulation, senescence, and metabolic reprogramming.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for KU-0063794

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.